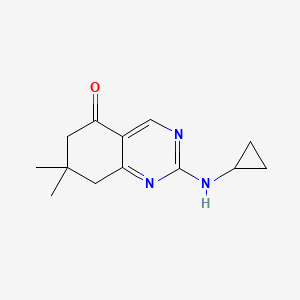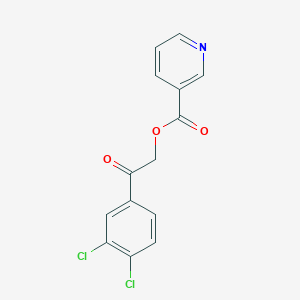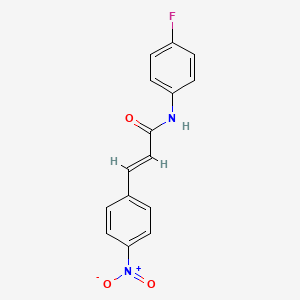
N'-(3-methoxybenzoyl)-2-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxybenzoyl)-2-thiophenecarbohydrazide, also known as MBTH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MBTH belongs to the class of hydrazides and is derived from thiophene and benzoic acid.
Mécanisme D'action
The exact mechanism of action of N'-(3-methoxybenzoyl)-2-thiophenecarbohydrazide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and proteins involved in disease progression. For example, N'-(3-methoxybenzoyl)-2-thiophenecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. N'-(3-methoxybenzoyl)-2-thiophenecarbohydrazide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N'-(3-methoxybenzoyl)-2-thiophenecarbohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of Mycobacterium tuberculosis (the causative agent of tuberculosis), and reduce inflammation in animal models of arthritis. Additionally, N'-(3-methoxybenzoyl)-2-thiophenecarbohydrazide has been shown to have antioxidant properties, which may protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(3-methoxybenzoyl)-2-thiophenecarbohydrazide is its broad-spectrum activity against various diseases. It has been shown to be effective against cancer, tuberculosis, and inflammation, among others. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development. However, one limitation of N'-(3-methoxybenzoyl)-2-thiophenecarbohydrazide is its poor solubility in water, which may limit its bioavailability and efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route for N'-(3-methoxybenzoyl)-2-thiophenecarbohydrazide.
Orientations Futures
There are several future directions for research on N'-(3-methoxybenzoyl)-2-thiophenecarbohydrazide. One area of interest is the development of more efficient synthesis methods to improve yield and reduce costs. Another area of interest is the investigation of N'-(3-methoxybenzoyl)-2-thiophenecarbohydrazide as a potential therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N'-(3-methoxybenzoyl)-2-thiophenecarbohydrazide and to determine its pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
The synthesis of N'-(3-methoxybenzoyl)-2-thiophenecarbohydrazide involves the reaction of 3-methoxybenzoyl chloride with thiophene-2-carbohydrazide in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification by column chromatography.
Applications De Recherche Scientifique
N'-(3-methoxybenzoyl)-2-thiophenecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antitubercular, anti-inflammatory, and antimicrobial activities. N'-(3-methoxybenzoyl)-2-thiophenecarbohydrazide has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease.
Propriétés
IUPAC Name |
N'-(3-methoxybenzoyl)thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-18-10-5-2-4-9(8-10)12(16)14-15-13(17)11-6-3-7-19-11/h2-8H,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJZLBSESIBQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-methoxybenzoyl)thiophene-2-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5732472.png)

![3-(4-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5732484.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5732504.png)




![N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5732541.png)


![N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5732559.png)
